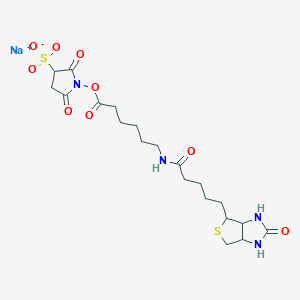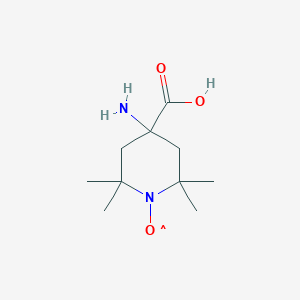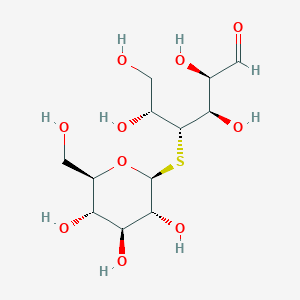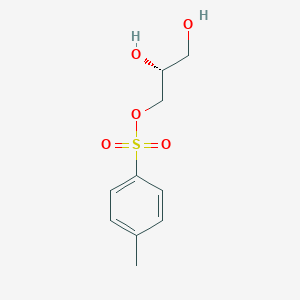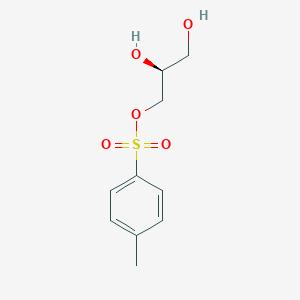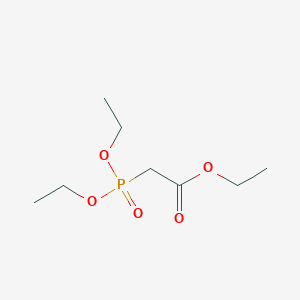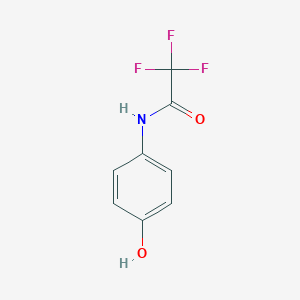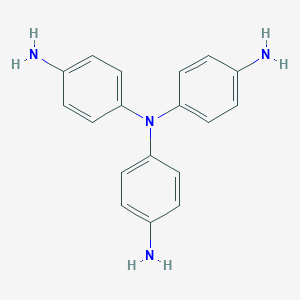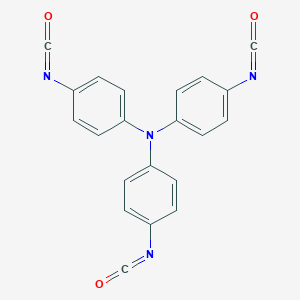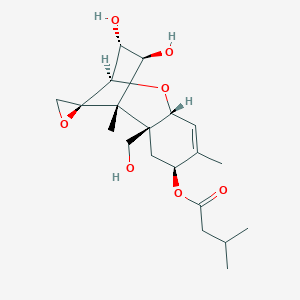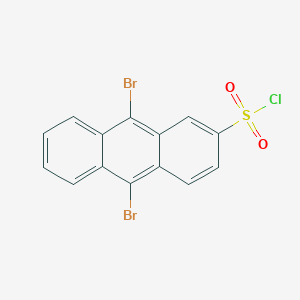
9,10-dibromoanthracene-2-sulfonyl Chloride
Overview
Description
9,10-Dibromoanthracene-2-sulfonyl Chloride is a chemical compound with the molecular formula C₁₄H₇Br₂ClO₂S and a molecular weight of 434.53 g/mol . This compound is primarily used in research settings, particularly in the fields of organic chemistry and materials science.
Mechanism of Action
Target of Action
It is known to be used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It’s related compound, 9,10-dibromoanthracene, has been shown to undergo fragmentation of the carbon-bromine bonds when subjected to voltage pulses from the tip of a scanning tunneling microscope . This results in the formation of carbon radicals, which are stabilized by the sodium chloride substrate .
Pharmacokinetics
It is known to be soluble in chloroform and dichloromethane , which may influence its absorption and distribution in the body.
Result of Action
As it is used in proteomics research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9,10-dibromoanthracene-2-sulfonyl Chloride. For instance, it is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Its solubility in chloroform and dichloromethane also indicates that the solvent environment can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
9,10-Dibromoanthracene-2-sulfonyl Chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool for identifying and characterizing protein interactions . Additionally, this compound can be used to modify proteins, thereby altering their biochemical properties and enabling researchers to study the effects of these modifications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in cellular responses . Furthermore, this compound has been shown to impact gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of target genes . These effects on cellular processes highlight the compound’s potential as a research tool in cell biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when conducting experiments. It is known that this compound is stable when stored at -20°C, but its stability may decrease over time if not stored properly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular responses and gene expression over extended periods of exposure . These temporal effects highlight the importance of proper storage and handling of the compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, toxic or adverse effects may be observed, including changes in cellular metabolism, organ function, and overall health . Threshold effects have been reported in some studies, indicating that there is a specific dosage range within which the compound exerts its effects without causing significant toxicity . These findings underscore the importance of careful dosage selection in experimental studies involving animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, changes in metabolic flux and metabolite levels have been observed in studies involving this compound, highlighting its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound can be transported across cell membranes through specific transporters or binding proteins, affecting its localization and accumulation within cells . Additionally, the distribution of this compound within tissues can impact its efficacy and toxicity, highlighting the importance of understanding its transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function .
Preparation Methods
The synthesis of 9,10-Dibromoanthracene-2-sulfonyl Chloride typically involves the bromination of anthracene followed by sulfonylation. The reaction conditions often include the use of bromine and a suitable solvent such as chloroform or dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
9,10-Dibromoanthracene-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane.
Major Products: The products formed depend on the specific reaction conditions but often include derivatives of anthracene with modified functional groups.
Scientific Research Applications
9,10-Dibromoanthracene-2-sulfonyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds.
Materials Science: The compound is utilized in the development of new materials with specific electronic or optical properties.
Biological Research: It may be used in studies involving the modification of biological molecules.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 9,10-Dibromoanthracene-2-sulfonyl Chloride include:
9,10-Dibromoanthracene: This compound lacks the sulfonyl chloride group and is used as a precursor in organic synthesis.
9,10-Dibromoanthracene-2-sulfonic Acid: Similar in structure but with a sulfonic acid group instead of a sulfonyl chloride group.
9,10-Dichloroanthracene-2-sulfonyl Chloride: This compound has chlorine atoms instead of bromine atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
9,10-dibromoanthracene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClO2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFXTUUUGCMHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404633 | |
| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210174-74-6 | |
| Record name | 9,10-Dibromo-2-anthracenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210174-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


